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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768 Get Quote

AZD5213 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects and selectivity profile of

AZD5213, a potent and selective histamine H3 receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD5213?

A1: AZD5213 is a potent, competitive, and rapidly reversible functional antagonist (inverse

agonist) at the human histamine H3 receptor.[1] By blocking the H3 receptor, which acts as an

autoreceptor on histaminergic neurons, AZD5213 leads to increased release of histamine and

other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain.[1]

Q2: What is the known selectivity profile of AZD5213?

A2: AZD5213 is a highly selective compound. In preclinical studies, it was screened against a

panel of 335 receptors and enzymes and showed minimal activity, with IC50 or Ki values

greater than 10µM for the vast majority of these off-targets.[1] This indicates a low potential for

direct, high-affinity interactions with other proteins.

Q3: What are the most commonly observed adverse effects of AZD5213 in clinical studies?

A3: The most frequent and dose-limiting adverse effects reported in clinical trials with healthy

volunteers were related to sleep, including sleep disorder, night sweats, and a decrease in the
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quantity and quality of sleep.[1][2] Other common adverse events included mild to moderate

nausea and headache.[1] These effects are considered to be mechanism-based, arising from

the role of histamine in sleep-wake regulation.

Q4: Are there any known significant off-target liabilities for AZD5213?

A4: Based on available preclinical data, AZD5213 has a favorable off-target profile with low

affinity for a wide range of receptors and enzymes. However, it is important for researchers to

consider potential downstream, indirect effects of modulating the histaminergic system. For

example, the release of other neurotransmitters could lead to complex pharmacological effects.

Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects in In Vitro/In Vivo Models

Possible Cause 1: On-Target, Systemic Effects. The observed phenotype may be a genuine

consequence of H3 receptor antagonism. The histaminergic system has widespread effects

throughout the central nervous system. Modulating this system can lead to complex and

sometimes unexpected physiological changes.

Troubleshooting Step 1: Review the literature on the role of histamine and the H3 receptor in

the specific biological system or pathway under investigation.

Troubleshooting Step 2: Consider using a rescue experiment with a histamine receptor

agonist to see if the phenotype can be reversed.

Troubleshooting Step 3: Use a structurally unrelated H3 receptor antagonist to confirm that

the observed effect is due to H3 receptor blockade and not a scaffold-specific off-target effect

of AZD5213.

Issue 2: Discrepancies Between In Vitro Potency and Cellular/In Vivo Efficacy

Possible Cause 1: Pharmacokinetic Properties. The absorption, distribution, metabolism, and

excretion (ADME) properties of AZD5213 in the experimental system may be limiting its

exposure at the target site. AZD5213 has a reported terminal half-life of 5-7 hours in

humans.[1]
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Troubleshooting Step 1: Measure the concentration of AZD5213 in the relevant biological

matrix (e.g., cell culture media, plasma, brain tissue) to determine its bioavailability and

exposure.

Troubleshooting Step 2: Adjust the dosing regimen (concentration or frequency) based on

the pharmacokinetic data to achieve the desired target engagement. PET studies have

shown that a 0.1mg dose in humans achieves approximately 50% receptor occupancy.[1]

Quantitative Data Summary
Table 1: AZD5213 In Vitro Potency and Receptor Occupancy

Parameter Value Species Reference

Ki 0.5 nM Human [1]

KB 0.2 nM Human [1]

IC50 3 nM Human [1]

In vivo pKi (Brain) 8.3 - 8.5 Rodent, NHP [1]

Ki,pl (in vivo) 1.14 nM Human [1]

Receptor Occupancy

(0.1 mg dose)
~50% Human [1]

Table 2: Representative Off-Target Selectivity Profile of AZD5213

Disclaimer: The following table represents a typical panel of off-targets for a CNS-acting

compound. Specific screening results for AZD5213 against all these targets are not publicly

available. The selectivity is reported to be >10µM against a broad panel of 335 receptors and

enzymes.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Class Representative Targets Expected AZD5213 Activity

Aminergic Receptors

Dopamine (D1, D2, D3, D4),

Serotonin (5-HT1A, 5-HT2A, 5-

HT2C), Adrenergic (α1, α2, β1,

β2)

>10 µM

Peptide Receptors
Opioid (μ, δ, κ), Tachykinin

(NK1, NK2, NK3)
>10 µM

Ion Channels
hERG, Sodium (Nav1.5),

Calcium (Cav1.2)
>10 µM

Enzymes

Monoamine Oxidase (MAO-A,

MAO-B), Cyclooxygenase

(COX-1, COX-2)

>10 µM

Kinases
Representative panel of

common kinases
>10 µM

Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (General Methodology)

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing

the human histamine H3 receptor.

Radioligand Binding: Incubate the cell membranes with a specific radioligand for the H3

receptor (e.g., [3H]-Nα-methylhistamine) in the presence of varying concentrations of

AZD5213.

Incubation: Allow the binding reaction to reach equilibrium at a defined temperature (e.g.,

25°C) for a specific duration (e.g., 60 minutes).

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber

filter.

Detection: Quantify the amount of bound radioactivity on the filters using liquid scintillation

counting.
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Data Analysis: Determine the IC50 value of AZD5213 by non-linear regression analysis of

the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

Radioligand Administration: Administer a specific PET radioligand for the H3 receptor (e.g.,

[11C]GSK189254) to human subjects.

Baseline Scan: Perform a baseline PET scan to measure the baseline binding potential of

the radioligand in the brain.

AZD5213 Administration: Administer a single oral dose of AZD5213.

Post-Dose Scan: Perform a second PET scan after a specified time to measure the

displacement of the radioligand by AZD5213.

Data Analysis: Calculate the H3 receptor occupancy by comparing the binding potential

before and after AZD5213 administration. Correlate receptor occupancy with plasma

concentrations of AZD5213.
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Caption: Mechanism of action of AZD5213.
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Caption: Troubleshooting workflow for unexpected experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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